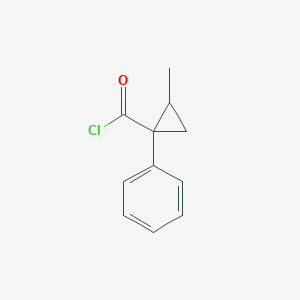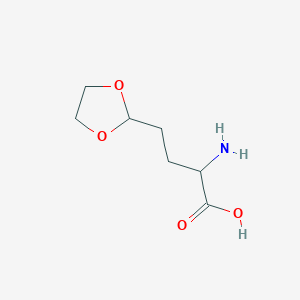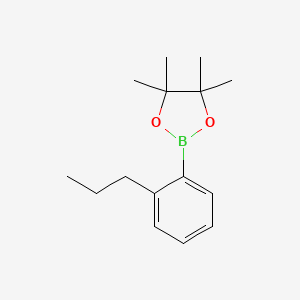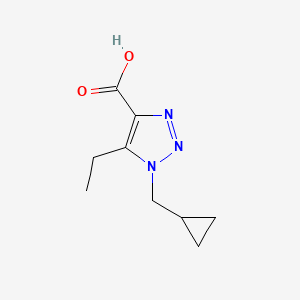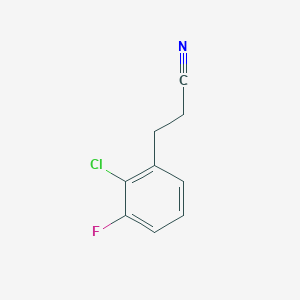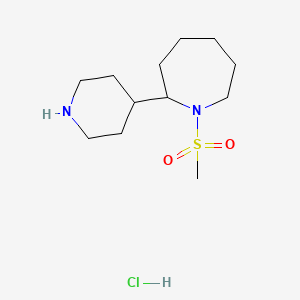
1-Bromocyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromocyclobut-1-ene is a chemical compound that belongs to the class of cyclobutene derivatives. It is characterized by a four-membered ring structure with a bromine atom attached to one of the carbon atoms in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromocyclobut-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclobutene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different cyclobutene derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclobutadiene or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Elimination Conditions: Elimination reactions often require the presence of a strong base, such as potassium tert-butoxide (KOtBu), and elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclobutene derivatives can be formed.
Elimination Products: Cyclobutadiene and other unsaturated compounds are typical products of elimination reactions.
Applications De Recherche Scientifique
1-Bromocyclobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and mechanical properties.
Biological Studies: Researchers utilize this compound in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 1-bromocyclobut-1-ene involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. These reactions can lead to the formation of reactive intermediates, such as carbocations or carbanions, which further participate in subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
1-Bromocyclohex-1-ene: Similar in structure but with a six-membered ring.
1,1-Dibromocyclobutane: Contains two bromine atoms on a four-membered ring.
Cyclobutene: The parent compound without any bromine substitution.
Uniqueness: 1-Bromocyclobut-1-ene is unique due to its strained four-membered ring structure combined with the presence of a bromine atom. This combination imparts distinct reactivity patterns compared to its analogs, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H5Br |
|---|---|
Poids moléculaire |
132.99 g/mol |
Nom IUPAC |
1-bromocyclobutene |
InChI |
InChI=1S/C4H5Br/c5-4-2-1-3-4/h2H,1,3H2 |
Clé InChI |
UEGVPEVUDLXNEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


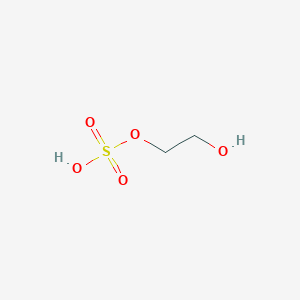
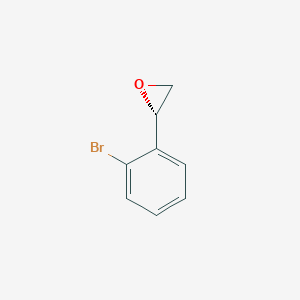
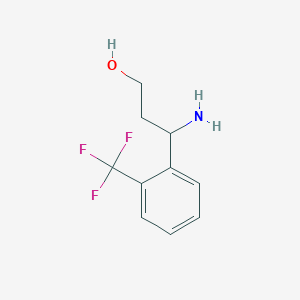
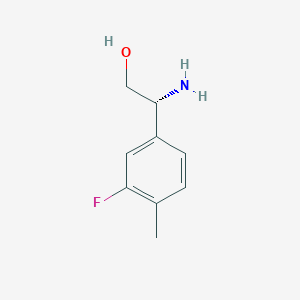
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
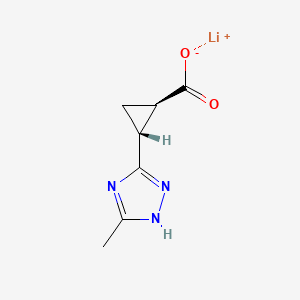
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
